6,7-Bis(4-methylphenyl)-2-sulfanylpteridin-4-ol
Description
6,7-Bis(4-methylphenyl)-2-sulfanylpteridin-4-ol (CAS No. 1538566-76-5) is a heterocyclic compound with the molecular formula C₂₀H₁₆N₄OS and a molecular weight of 360.435 g/mol . Its IUPAC name, 6,7-bis(4-methylphenyl)-2-sulfanylidene-3H-pteridin-4-one, reflects its structural features: a pteridin core substituted with two 4-methylphenyl groups at positions 6 and 7, a sulfanyl (-SH) group at position 2, and a hydroxyl (-OH) group at position 3. Key synonyms include ZINC222362348 and CP-0077 . The compound’s InChIKey (HBJUKOYWXMGRTF-UHFFFAOYSA-N) confirms its stereochemical uniqueness .
Properties
IUPAC Name |
6,7-bis(4-methylphenyl)-2-sulfanylidene-1H-pteridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-11-3-7-13(8-4-11)15-16(14-9-5-12(2)6-10-14)22-18-17(21-15)19(25)24-20(26)23-18/h3-10H,1-2H3,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJUKOYWXMGRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Bis(4-methylphenyl)-2-sulfanylpteridin-4-ol typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 4-methylbenzaldehyde with appropriate amines to form intermediate Schiff bases, which are then cyclized to form the pteridine core
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, solvent-free conditions, and continuous flow reactors to streamline the process and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 6,7-Bis(4-methylphenyl)-2-sulfanylpteridin-4-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the pteridine core using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated pteridines, modified pteridine cores.
Substitution: Nitro- or halogen-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Potential
Research indicates that 6,7-Bis(4-methylphenyl)-2-sulfanylpteridin-4-ol exhibits promising anticancer activity. The compound has been studied for its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its mechanism of action involves binding to the active sites of enzymes critical for nucleotide synthesis, leading to the induction of apoptosis in cancer cells .
Enzyme Inhibition Studies
The compound is also utilized in biochemical assays to explore enzyme inhibition. It has shown effectiveness against pteridine-dependent enzymes, making it a valuable tool for studying enzyme interactions and cellular processes .
Biological Applications
Fluorescent Probes
In biological research, this compound is investigated as a potential fluorescent probe for imaging biological systems. Its structural properties may allow it to interact with specific biological targets, facilitating the study of cellular mechanisms and pathways .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties, which are currently under investigation for potential therapeutic applications against various infectious diseases .
Industrial Applications
Synthesis of Complex Molecules
In the pharmaceutical industry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for further modifications that can lead to the development of new therapeutic agents with enhanced efficacy .
Development of New Materials
The compound's electronic and optical properties are being explored for use in developing new materials. These applications could extend to fields such as electronics and photonics, where specific molecular characteristics are crucial .
Chemical Properties and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key reactions include:
- Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction: The compound can undergo reduction reactions using agents like lithium aluminum hydride.
- Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions such as nitration or halogenation .
Case Studies and Research Findings
Research studies have documented various applications of this compound in clinical settings:
- Anticancer Efficacy Studies: Clinical trials have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines (e.g., HCT-116, MCF-7) with IC50 values indicating effective inhibition at low concentrations .
- Mechanism of Action Investigations: Studies have explored how this compound interacts with molecular targets involved in cancer cell metabolism and proliferation, providing insights into its potential therapeutic effects .
- Safety and Efficacy Assessments: Ongoing research is focused on evaluating the safety profiles and efficacy of this compound in preclinical models before advancing to human trials .
Mechanism of Action
The mechanism of action of 6,7-Bis(4-methylphenyl)-2-sulfanylpteridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can interfere with cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth.
Comparison with Similar Compounds
Bis(4-methylphenyl) Disulfide (Compound 9)
Comparison :
- The bis(4-methylphenyl) motif is shared with the target compound, but the disulfide (S–S) bridge in Compound 9 contrasts with the pteridin core and sulfanyl group in the target.
- The lower molecular weight (246 vs. 360.4 g/mol) and simpler structure of Compound 9 result in higher synthetic yield (35% vs.
2,5-Bis[(4-methylphenyl)thio]-3,6-diphenyl-1,4-dithiin (Compound 10a)
Comparison :
- Both compounds feature sulfur-containing substituents, but Compound 10a’s dithiin ring and additional phenyl groups introduce steric bulk absent in the pteridin-based target compound.
Heterocyclic Analogues with Sulfur and Hydroxyl Groups
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Comparison :
- The pyrimidine core is simpler than the pteridin system. The carboxylic acid group (-COOH) in this analogue differs from the hydroxyl (-OH) and sulfanyl (-SH) groups in the target compound, impacting solubility and reactivity .
Compounds with Contiguous Chalcogen Atoms
As per IUPAC nomenclature guidelines (P-68.4), compounds like 1-chloro-1,1-bis(4-methylphenyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-2,1λ⁵-benzoxabismole (PIN) feature bis(4-methylphenyl) groups but incorporate bismuth and oxygen in a heterocyclic system .
Comparison :
- The bis(4-methylphenyl) substitution pattern is conserved, but the benzoxabismole core differs significantly from the pteridin scaffold. The presence of heavy metals (e.g., bismuth) in such compounds alters electronic properties compared to the sulfur- and nitrogen-rich target compound .
Key Research Findings
Sulfur Substituents : The sulfanyl group in the target compound may enhance nucleophilic reactivity compared to disulfides (e.g., Compound 9) or thioether-containing analogues .
Synthetic Challenges : High molecular complexity and polar functional groups (-OH, -SH) in the target compound may contribute to lower reported yields compared to bis(4-methylphenyl) disulfides .
Biological Activity
6,7-Bis(4-methylphenyl)-2-sulfanylpteridin-4-ol is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various research findings and data tables.
Chemical Structure and Properties
The compound features a pteridine core with two para-methylphenyl groups and a sulfanyl group. This unique structure contributes to its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined through standard broth micro-dilution methods.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 16 | 32 |
| Pseudomonas aeruginosa | 64 | 128 |
The compound exhibited a dose-dependent inhibition of bacterial growth, indicating its potential as a therapeutic agent against resistant strains.
Antifungal Activity
In addition to antibacterial properties, the compound also demonstrated antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using similar MIC and MBC methodologies.
| Fungal Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Candida albicans | 8 | 16 |
| Aspergillus niger | 32 | 64 |
These findings suggest that this compound could be an effective treatment for fungal infections as well.
Anticancer Properties
Emerging research indicates that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.
Case Study: HeLa Cell Line
In a study assessing the effects on HeLa cells, the following results were obtained:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 85 | 10 |
| 20 | 60 | 30 |
| 40 | 30 | 60 |
The results indicate a significant reduction in cell viability and an increase in apoptosis with higher concentrations of the compound.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Membrane Disruption : It can disrupt fungal cell membranes, leading to increased permeability and cell death.
- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways through mitochondrial dysfunction.
Q & A
Basic: What synthetic strategies are recommended for preparing 6,7-Bis(4-methylphenyl)-2-sulfanylpteridin-4-ol, and how do structural analogs inform these methods?
Answer:
The synthesis of pteridin-4-ol derivatives typically involves cyclocondensation reactions of pyrimidine precursors with thiourea or thiol-containing reagents. For analogs like 6,7-diphenylpteridin-4-ol, Suzuki-Miyaura cross-coupling is employed to introduce aryl groups at the 6 and 7 positions . Key steps include:
- Precursor functionalization : Use halogenated pyrimidine intermediates to enable palladium-catalyzed coupling.
- Thiol incorporation : Introduce the sulfanyl group via nucleophilic substitution or metal-mediated thiolation.
- Purification : Chromatographic methods (e.g., silica gel) and recrystallization (e.g., from DMSO/MeOH mixtures) are critical due to the compound’s low solubility .
Reference analogs : 6,7-Bis(3-fluorophenyl)pteridin-4-ol (ZINC05156324) demonstrates the utility of fluorinated aryl groups for enhanced binding interactions, suggesting similar strategies for optimizing substituent effects .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Structural elucidation :
- 1H/13C NMR : Resolve aromatic protons (6,7-aryl groups) and hydroxyl/thiol protons (δ 10–12 ppm).
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., C20H18N4OS: MW 362.11).
- Purity assessment :
- Thermal stability :
Advanced: How can substituent effects at the 6 and 7 positions be systematically studied to optimize biological activity?
Answer:
A structure-activity relationship (SAR) study requires:
- Analog synthesis : Replace 4-methylphenyl groups with electron-withdrawing (e.g., 3-fluorophenyl) or bulky substituents (e.g., tert-butyl) to probe steric/electronic effects .
- Computational modeling :
- Molecular docking : Compare binding affinities to target proteins (e.g., ricin toxin A-chain (RTA)) using software like AutoDock Vina.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- Experimental validation :
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Batch variability : Ensure purity via HPLC and elemental analysis .
- Solubility limitations : Use DMSO for in vitro assays but confirm stability (e.g., no precipitation over 24 hours) .
- Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and control for thiol oxidation (use antioxidants like DTT).
Case study : Discrepancies in IC50 values for RTA inhibition may stem from differences in protein preparation (e.g., His-tag presence) or assay temperature .
Advanced: What computational tools are recommended for predicting the compound’s reactivity and metabolic stability?
Answer:
- Reactivity prediction :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Metabolic stability :
- CYP450 metabolism : Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., hydroxylation of the pteridine ring).
- Toxicity profiling :
- ProTox-II : Predict hepatotoxicity and endocrine disruption risks based on structural fingerprints.
Advanced: How can crystallography aid in understanding this compound’s interactions with biological targets?
Answer:
- Co-crystallization trials : Screen crystallization conditions (e.g., PEG 8000, ammonium sulfate) with target proteins.
- X-ray diffraction : Resolve binding modes (e.g., hydrogen bonds between the hydroxyl group and Arg180 in RTA) .
- Electron density maps : Validate ligand placement and occupancy to rule out false positives.
Basic: What are the stability considerations for storing and handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
